molecular formula C11H11BrN4O B5709022 4-BROMO-1-METHYL-N-(4-PYRIDYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE

4-BROMO-1-METHYL-N-(4-PYRIDYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B5709022
M. Wt: 295.14 g/mol
InChI Key: NVHIVYIMNYKFMW-UHFFFAOYSA-N
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Description

4-BROMO-1-METHYL-N-(4-PYRIDYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 1st position, and a pyridylmethyl group attached to the nitrogen atom of the pyrazole ring The carboxamide group is located at the 5th position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1-METHYL-N-(4-PYRIDYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Methylation: The methyl group can be introduced at the 1st position through a methylation reaction using methyl iodide or dimethyl sulfate.

    Attachment of the Pyridylmethyl Group: The pyridylmethyl group can be attached to the nitrogen atom of the pyrazole ring through a nucleophilic substitution reaction using a pyridylmethyl halide.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid or ester with ammonia or an amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-1-METHYL-N-(4-PYRIDYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

    Coupling Reactions: Palladium catalysts in the presence of base and appropriate ligands.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

    Coupling Reactions: Formation of biaryl or aryl-alkene derivatives.

Scientific Research Applications

4-BROMO-1-METHYL-N-(4-PYRIDYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used as a tool to study various biological processes and pathways, including enzyme inhibition and receptor binding.

    Industrial Applications: It is investigated for its potential use in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-BROMO-1-METHYL-N-(4-PYRIDYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE depends on its specific application:

    Pharmacological Effects: The compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve inhibition of enzyme activity, blocking receptor signaling, or altering gene expression.

    Biological Pathways: The compound can affect various biological pathways, including inflammatory pathways, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the pyridylmethyl group, which may affect its biological activity and chemical reactivity.

    1-METHYL-N-(4-PYRIDYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE:

    4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID: Contains a carboxylic acid group instead of a carboxamide group, which can alter its chemical properties and biological activity.

Uniqueness

4-BROMO-1-METHYL-N-(4-PYRIDYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom, methyl group, pyridylmethyl group, and carboxamide group allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

4-bromo-2-methyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O/c1-16-10(9(12)7-15-16)11(17)14-6-8-2-4-13-5-3-8/h2-5,7H,6H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHIVYIMNYKFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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